(2R,3R)-1,2-dimethyl-N-[2-(4-propan-2-yloxyphenyl)ethyl]pyrrolidine-3-carboxamide
Description
(2R,3R)-1,2-dimethyl-N-[2-(4-propan-2-yloxyphenyl)ethyl]pyrrolidine-3-carboxamide is a complex organic compound that belongs to the class of pyrrolidines Pyrrolidines are heterocyclic amines characterized by a five-membered ring containing one nitrogen atom
Properties
IUPAC Name |
(2R,3R)-1,2-dimethyl-N-[2-(4-propan-2-yloxyphenyl)ethyl]pyrrolidine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28N2O2/c1-13(2)22-16-7-5-15(6-8-16)9-11-19-18(21)17-10-12-20(4)14(17)3/h5-8,13-14,17H,9-12H2,1-4H3,(H,19,21)/t14-,17-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFATTWDFTJOSDY-RHSMWYFYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(CCN1C)C(=O)NCCC2=CC=C(C=C2)OC(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1[C@@H](CCN1C)C(=O)NCCC2=CC=C(C=C2)OC(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3R)-1,2-dimethyl-N-[2-(4-propan-2-yloxyphenyl)ethyl]pyrrolidine-3-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the pyrrolidine ring: This can be achieved through cyclization reactions involving appropriate amine and carbonyl compounds.
Introduction of the dimethyl groups: This step often involves alkylation reactions using methylating agents.
Attachment of the propan-2-yloxyphenyl group: This can be done through nucleophilic substitution reactions where the phenyl group is introduced.
Final coupling to form the carboxamide: This step involves the reaction of the intermediate with a carboxylic acid derivative to form the final amide bond.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, automated synthesis equipment, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
(2R,3R)-1,2-dimethyl-N-[2-(4-propan-2-yloxyphenyl)ethyl]pyrrolidine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halides (e.g., bromine, chlorine) and nucleophiles (e.g., amines, alcohols).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or alcohols, while reduction may yield alkanes or amines.
Scientific Research Applications
(2R,3R)-1,2-dimethyl-N-[2-(4-propan-2-yloxyphenyl)ethyl]pyrrolidine-3-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It is studied for its potential biological activity and interactions with biomolecules.
Medicine: It is investigated for its potential therapeutic effects, including as a drug candidate for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (2R,3R)-1,2-dimethyl-N-[2-(4-propan-2-yloxyphenyl)ethyl]pyrrolidine-3-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine: A simpler compound with a similar ring structure.
Proline: An amino acid with a pyrrolidine ring.
Pyrrolizine: A compound with a fused pyrrolidine ring system.
Uniqueness
(2R,3R)-1,2-dimethyl-N-[2-(4-propan-2-yloxyphenyl)ethyl]pyrrolidine-3-carboxamide is unique due to its specific substituents and stereochemistry. The presence of the dimethyl groups and the propan-2-yloxyphenyl group, along with the specific (2R,3R) configuration, gives it distinct chemical and biological properties compared to other pyrrolidine derivatives.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
